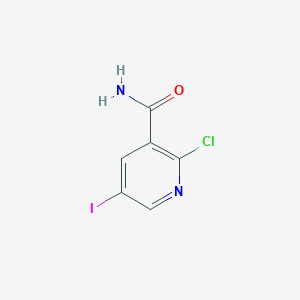

2-Chloro-5-iodonicotinamide

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are invaluable building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. nih.gov Their importance stems from the reactivity of the carbon-halogen bond, which provides a handle for introducing various functional groups with a high degree of regiocontrol. nih.gov The pyridine ring itself is a common motif in biologically active compounds, but direct functionalization of the pyridine C-H bond can be challenging and often requires harsh reaction conditions. nih.govchemrxiv.org

The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the pyridine ring circumvents these difficulties. These halogenated derivatives are key starting materials for a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille couplings. eurekalert.orgkubikat.orgorgsyn.orgresearchgate.netmdpi.com The reactivity of the halogens often depends on their nature and position on the pyridine ring, with iodides generally being more reactive than bromides and chlorides in many coupling reactions. orgsyn.org This differential reactivity allows for selective and sequential modifications of poly-halogenated pyridines, enabling the construction of highly substituted and complex molecular architectures. baranlab.org Consequently, halopyridines are frequently found in pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govnews-medical.net

Overview of Nicotinamide (B372718) Structures in Chemical Research

Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 and a fundamental molecule in biochemistry. mdpi.com Its structure consists of a pyridine ring with an amide group at the 3-position. In biological systems, nicotinamide is a crucial precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). mdpi.comwikipedia.org These cofactors are essential for a multitude of cellular processes, including energy metabolism, redox homeostasis, DNA repair, and cellular signaling. mdpi.commdpi.com

Beyond its physiological role, the nicotinamide scaffold has garnered significant attention in medicinal chemistry, where it is recognized as a key pharmacophore. acs.orgresearchgate.net A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The nicotinamide motif is present in a number of approved drugs and is a common starting point for the design of new therapeutic agents. rsc.orgekb.eg Researchers have developed numerous nicotinamide derivatives with a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govacs.orgacs.org The ability to modify the nicotinamide structure at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a versatile scaffold for drug discovery. researchgate.netbohrium.comacs.org

Rationale for Research on 2-Chloro-5-iodonicotinamide

The research interest in this compound arises from the strategic combination of its three key components: the biologically relevant nicotinamide core and the two different halogen substituents, chlorine and iodine. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in synthetic chemistry, particularly for the construction of novel pharmaceutical and agrochemical agents. chemicalbook.comarveelabs.comgoogle.com

The rationale for its investigation can be broken down as follows:

Orthogonal Reactivity for Sequential Functionalization: The presence of both a chloro and an iodo group on the same pyridine ring offers the potential for selective, stepwise reactions. In many cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. orgsyn.org This difference in reactivity allows synthetic chemists to first perform a reaction at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent, different transformation. This step-wise approach is a powerful tool for building molecular complexity and creating diverse libraries of compounds from a single, advanced intermediate.

Access to Novel Chemical Space: By using this compound as a starting material, chemists can readily introduce a wide variety of substituents at two distinct points on the nicotinamide scaffold. This facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. chemrxiv.org For example, different aryl, alkyl, or amine groups can be introduced via coupling reactions to probe how these changes affect the biological activity of the resulting molecules.

Leveraging the Nicotinamide Pharmacophore: The nicotinamide core itself is a known binder to various biological targets. acs.orgresearchgate.net By using this compound, researchers can build upon this inherent activity, using the halogen positions to add new functionalities that can enhance potency, selectivity, or pharmacokinetic properties. Substituted nicotinamides have been identified as potent inducers of apoptosis in cancer cells and as inhibitors of enzymes like soluble epoxide hydrolase. acs.orgresearchgate.net

In essence, this compound is not typically the final, active compound itself, but rather a highly strategic and sought-after building block. Its value lies in its potential to be elaborated into a vast number of more complex and potentially bioactive molecules, making it a key intermediate in the quest for new drugs and other functional chemical products. nih.gov

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIN₂O | researchgate.net |

| Molecular Weight | 282.47 g/mol | researchgate.net |

| CAS Number | N/A | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75291-87-1 |

|---|---|

Molecular Formula |

C6H4ClIN2O |

Molecular Weight |

282.46 g/mol |

IUPAC Name |

2-chloro-5-iodopyridine-3-carboxamide |

InChI |

InChI=1S/C6H4ClIN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) |

InChI Key |

GLIBKFGERLGBFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)I |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Chloro 5 Iodonicotinamide

Mechanistic Investigations of Reaction Pathways

The reactivity of 2-Chloro-5-iodonicotinamide is governed by the interplay of its substituents and the inherent electronic properties of the pyridine (B92270) ring.

Exploration of Electrophilic Substitution Reactions on Pyridine Rings

The pyridine ring is electronically analogous to a highly deactivated benzene (B151609) ring, such as nitrobenzene, making it generally unreactive toward electrophilic aromatic substitution. uoanbar.edu.iqorganicchemistrytutor.com This low reactivity is a result of the electronegative nitrogen atom, which withdraws electron density from the ring carbons through an inductive effect (-I effect). uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqgcwgandhinagar.com This positive charge further deactivates the ring, increasing its resistance to attack by electrophiles. gcwgandhinagar.com

In the case of this compound, the presence of two halogen atoms and a carboxamide group—all electron-withdrawing—further deactivates the ring. Electrophilic attack, if forced under very vigorous conditions, would preferentially occur at the positions of highest electron density. uoanbar.edu.iq Analysis of resonance structures of substituted pyridines suggests that the C-4 position would be the most likely, though least unfavorable, site for substitution to avoid placing a positive charge adjacent to the already positive-charged nitrogen in the reaction intermediate. organicchemistrytutor.comyoutube.com However, direct electrophilic substitution on this heavily deactivated ring is synthetically challenging and often impractical. uoanbar.edu.iq Alternative strategies, such as the conversion of the pyridine to a pyridine-N-oxide, can activate the ring towards electrophilic attack, though this also alters the regioselectivity. gcwgandhinagar.comusask.ca

Nucleophilic Aromatic Substitution Mechanisms

In stark contrast to its inertness toward electrophiles, the pyridine ring, particularly at the 2- and 4-positions, is activated for nucleophilic aromatic substitution (SNAr). myttex.net The ring nitrogen atom is electron-withdrawing and can stabilize the negative charge in the intermediate complex, known as a Meisenheimer complex. myttex.netresearchgate.net

For this compound, the chlorine atom at the 2-position is the prime site for nucleophilic attack. This reaction proceeds via an addition-elimination mechanism. researchgate.netvaia.com A nucleophile attacks the C-2 carbon, leading to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily disrupted. youtube.com The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. vaia.comyoutube.com In the subsequent step, the aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. youtube.com This process is analogous to nucleophilic acyl substitution on acid chlorides. myttex.netyoutube.com

The rate of this reaction is significantly faster for 2-chloropyridine (B119429) compared to chlorobenzene (B131634) because the pyridine nitrogen effectively stabilizes the anionic intermediate. vaia.com The reaction is also influenced by the electronic nature of other substituents on the ring; electron-withdrawing groups can further enhance the reaction rate. researchgate.net A variety of nucleophiles, including amines, alkoxides, and glutathione, can displace the 2-chloro substituent. researchgate.netyoutube.comthieme-connect.com High temperatures, sometimes in a flow reactor, can be used to overcome the activation barrier for less reactive substrates. thieme-connect.com

| Nucleophile Class | Specific Example | Product Type | Reference |

|---|---|---|---|

| Amines | Secondary Amines (e.g., Piperidine) | 2-Aminopyridines | thieme-connect.com |

| Alkoxides | Sodium Methoxide | 2-Methoxypyridines | myttex.net |

| Thiols | Glutathione (GSH) | 2-Glutathionyl-pyridines | researchgate.net |

| Thiols | Pyridine-4-thiol | Sulfide-bridged pyridiniums | iucr.org |

Reductive and Oxidative Transformations of Related Compounds

The halogen substituents on this compound can be removed through reductive processes. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. The carbon-iodine bond is generally weaker and more susceptible to reduction than the carbon-chlorine bond, allowing for selective de-iodination under controlled conditions.

Oxidative transformations can also be envisioned for this molecule. The pyridine nitrogen contains a lone pair of electrons and can be oxidized to form a pyridine-N-oxide using reagents like peroxy acids. gcwgandhinagar.com This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. Additionally, extreme oxidative conditions could potentially affect the amide group or the pyridine ring itself, leading to degradation. Studies on related organochlorine compounds have explored their transformation under various abiotic reductive and oxidative processes, providing insight into potential degradation pathways. nih.govrsc.org Photocatalytic methods using water as a reductant have also been developed for the reductive transformation of organic halides. d-nb.info

Derivatization Strategies and Functional Group Manipulation

The functional groups on this compound provide multiple handles for synthetic modification, allowing for the construction of a diverse array of novel compounds.

Conversion of Halogen Moieties to Other Functionalities

The two halogen atoms on the pyridine ring are key sites for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a crucial aspect of this strategy. The C-I bond is weaker and more reactive in oxidative addition steps of catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination), allowing for selective functionalization at the 5-position while leaving the 2-chloro group intact. beilstein-journals.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, the iodo-substituent can be selectively coupled to introduce aryl, heteroaryl, or alkyl groups. mdpi.comnih.govsemanticscholar.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the halo-pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a primary method for installing alkynyl groups onto the pyridine scaffold, again with a preference for the more reactive C-I bond. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the halo-pyridine and an amine. It allows for the introduction of a wide range of primary and secondary amines at the halogenated positions. beilstein-journals.org

| Halogen | Bond Type | Relative Bond Strength | Reactivity in Oxidative Addition | Typical Application |

|---|---|---|---|---|

| Iodo | C-I | Weakest | Highest | Selective initial coupling site |

| Chloro | C-Cl | Strongest | Lowest | Coupling requires more forcing conditions or specialized catalysts; can be retained during initial C-I coupling |

Following the functionalization at the 5-position, the less reactive 2-chloro group can be targeted for a second, different transformation, either through another cross-coupling reaction under more vigorous conditions or via nucleophilic aromatic substitution as described previously.

Modifications of the Amide Group for Novel Structures

The carboxamide group at the 3-position offers another site for chemical modification, allowing for the synthesis of different nicotinamide-related structures. nih.gov

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (nicotinic acid derivative) under acidic or basic conditions. This transformation changes the electronic and hydrogen-bonding properties of the substituent. nih.govmdpi.com

Dehydration: Treatment with a dehydrating agent can convert the primary amide into a nitrile (cyanopyridine derivative).

Rearrangement Reactions: The Hofmann rearrangement, using a reagent like bromine in a basic solution, can transform the amide into a primary amine, providing a route to 3-aminopyridine (B143674) derivatives.

N-Substitution: While the primary amide is present, further reactions can target the nitrogen atom, although these are less common than modifications of the carbonyl group. For instance, reactions to form N-acyl or N-alkyl amides can be performed, though this often requires protection-deprotection strategies. google.com

The ability to modify the amide group, in conjunction with the versatile reactivity of the halogen substituents, makes this compound a highly adaptable building block for creating a wide range of complex, functionalized pyridine compounds.

Introduction of Auxiliary Functionalities via Derivatization

The molecular structure of this compound features several reactive sites that allow for the introduction of auxiliary functionalities through derivatization. These transformations can modify the compound's physical, chemical, and biological properties. The primary sites for such modifications are the carboxamide group and the pyridine nitrogen.

The structure of nicotinamide (B372718) consists of a pyridine ring with a primary amide group attached at the meta position. hmdb.ca This amide group can undergo various transformations. For instance, the two protons on the amide nitrogen are distinct due to the restricted rotation around the C-N bond, a phenomenon that can be studied using NMR spectroscopy. nih.gov Common derivatization reactions for a primary amide include:

N-Alkylation: The pyridine nitrogen can be alkylated in a quaternization reaction, for example, by reacting nicotinamide with a 1-bromoalkane. acs.org This introduces a positive charge and a new alkyl substituent, significantly altering the molecule's properties.

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-iodonicotinic acid.

Dehydration: Treatment with a dehydrating agent can convert the amide group into a nitrile (cyano group), yielding 2-chloro-5-iodonicotinonitrile.

Reduction: The amide can be reduced to an amine, affording (2-chloro-5-iodopyridin-3-yl)methanamine.

These derivatizations allow for the strategic installation of new functional groups, which can serve as handles for further synthetic transformations or modulate the molecule's interaction with biological systems.

Catalytic Reactions Involving this compound

The presence of two distinct halogen substituents on the pyridine ring makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective and sequential functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org In substrates containing multiple different halogens, such as this compound, palladium-catalyzed reactions typically proceed with high chemoselectivity. The oxidative addition step of the catalytic cycle is much faster for the C-I bond than for the C-Cl bond, allowing for selective reaction at the 5-position (iodo) while leaving the 2-position (chloro) intact. orgsyn.orgorgsyn.org This principle has been demonstrated extensively with the analogous substrate, 2-chloro-5-iodopyridine (B1352245). researchgate.netthieme-connect.com

Carbon-Carbon (C-C) Bond Formation

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a prime example of this selectivity. When 2-chloro-5-iodopyridine is subjected to Sonogashira conditions with one equivalent of an alkyne, the coupling occurs exclusively at the C-I bond. beilstein-journals.orgbeilstein-journals.org For instance, the reaction with phenylacetylene (B144264) yields 2-chloro-5-(phenylethynyl)pyridine (B1625372) with high efficiency. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This selective functionalization provides a platform for subsequent reactions at the less reactive C-Cl bond.

| Catalyst | Solvent | Base/Additive | Temperature | Time | Yield of 2-chloro-5-(phenylethynyl)pyridine |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (0.5 mol%) | [TBP][4EtOV] (ionic liquid) | None | 55 °C | 3 h | 72% |

Similarly, the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, can be performed selectively at the 5-position. yonedalabs.comresearchgate.net The reaction of 2-chloro-5-iodopyridine with various arylboronic acids under palladium catalysis would be expected to yield 2-chloro-5-arylpyridine derivatives, preserving the chloro substituent for further chemistry. uwindsor.canih.gov

Carbon-Nitrogen (C-N) Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. orgsyn.org This reaction also displays high selectivity for the C-I bond of 2-chloro-5-iodopyridine. Using a palladium acetate/BINAP catalyst system with a weak base like cesium carbonate allows for the efficient and selective amination at the 5-position, even in the presence of base-sensitive functional groups like esters. orgsyn.orgorgsyn.orgthieme-connect.com This method provides a direct route to N-aryl-6-chloropyridin-3-amines.

| Amine Partner | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Ethyl 4-aminobenzoate | Pd(OAc)₂ / rac-BINAP | Cs₂CO₃ | Toluene | Reflux | 85% |

| p-Toluidine | Pd(OAc)₂ / rac-BINAP | Cs₂CO₃ | Toluene | Reflux | Excellent |

Copper-catalyzed amination reactions, such as the Ullmann-type coupling, also show selectivity for the C-I bond over the C-Cl bond in dihalopyridines, providing an alternative route to C-N bond formation. mdpi.com

Structural Elucidation and Advanced Characterization of 2 Chloro 5 Iodonicotinamide and Its Derivatives

X-ray Crystallography for Precise Molecular Architecture Determination

The general procedure for such an analysis involves growing single crystals of sufficient size and quality, typically from a suitable solvent mixture through slow evaporation. dtic.mil Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to determine the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions. dtic.mil

Crystal Structure Analysis and Intermolecular Interactions

Although the specific crystal structure of 2-Chloro-5-iodonicotinamide is yet to be detailed, the analysis of related halogenated and nicotinic acid compounds provides a strong basis for predicting the key intermolecular interactions that would govern its solid-state architecture. dtic.mil The crystal packing is expected to be stabilized by a combination of hydrogen bonds and halogen bonds.

Advanced Spectroscopic Characterization Techniques

In conjunction with X-ray crystallography, a suite of advanced spectroscopic techniques is employed to provide a comprehensive characterization of this compound in various states. These methods probe the electronic and vibrational properties of the molecule, offering complementary information to the static picture provided by crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. mdpi.com For this compound, the expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine, iodine, and amide substituents on the pyridine (B92270) ring.

Standard NMR data is typically recorded in deuterated solvents, and the chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS). sysu.edu.cnpitt.edusigmaaldrich.com While specific experimental data for this compound is not extensively published, predicted and typical values for similar structures can be inferred. The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the two protons of the amide group. The carbon-13 NMR would similarly display unique signals for each of the six carbon atoms in the molecule.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4 | ~8.5 | d |

| ¹H | H-6 | ~8.2 | d |

| ¹H | -NH₂ | ~7.5-8.0 | br s |

| ¹³C | C-2 | ~152 | s |

| ¹³C | C-3 | ~135 | s |

| ¹³C | C-4 | ~148 | d |

| ¹³C | C-5 | ~95 | s |

| ¹³C | C-6 | ~155 | d |

| ¹³C | C=O | ~165 | s |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-H and C=C/C=N ring stretching vibrations. researchgate.netnih.govcapes.gov.br The presence of the C-Cl and C-I bonds would also give rise to characteristic vibrations in the lower frequency region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | Amide | ~3400 | Medium |

| N-H stretch (symmetric) | Amide | ~3200 | Medium |

| C-H stretch | Aromatic | 3100-3000 | Medium-Weak |

| C=O stretch | Amide | ~1680 | Strong |

| C=C, C=N stretch | Aromatic Ring | 1600-1400 | Medium-Strong |

| N-H bend | Amide | ~1620 | Medium |

| C-N stretch | Amide | ~1400 | Medium |

| C-Cl stretch | Aryl Halide | ~800-600 | Medium-Strong |

| C-I stretch | Aryl Halide | ~600-500 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.comccea.org.uk This technique can distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound, HRMS would provide an accurate mass measurement that confirms its molecular formula, C₆H₄ClIN₂O.

In addition to accurate mass, mass spectrometry provides information about the fragmentation patterns of the molecule upon ionization. scribd.comuni-saarland.de The analysis of these fragments can help to confirm the structure of the compound. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the amide side chain. nih.govnih.govmiamioh.edu The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom. ccea.org.uk

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | Elemental composition | C₆H₄ClIN₂O |

| Calculated Exact Mass | Monoisotopic mass of the molecular ion [M]⁺ | 281.9057 |

| Isotopic Pattern | Presence of chlorine isotopes | M, M+2 peaks in ~3:1 ratio |

| Major Fragmentation Pathways | Likely neutral losses or fragment ions | Loss of I |

| Loss of Cl | ||

| Loss of CONH₂ |

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Iodonicotinamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the intrinsic properties of a compound like 2-chloro-5-iodonicotinamide.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry of molecules. sci-hub.boxresearchgate.net For this compound, a DFT calculation, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to find the lowest energy conformation. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

The resulting optimized geometry would provide precise data on the spatial arrangement of the chloro, iodo, and amide substituents on the pyridine (B92270) ring. It is expected that the pyridine ring itself would be largely planar. However, slight deviations from planarity could be induced by the steric hindrance and electronic effects of the bulky iodine and chlorine atoms, as well as potential intramolecular interactions involving the amide group. Crystallographic studies of related N-aryl-2-chloronicotinamides have shown that while the pyridine ring remains mostly planar, substituents can cause significant conformational twists.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical bond lengths and angles for similar structures, as specific computational results for this molecule are not available.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | ~1.74 |

| C-I | ~2.10 |

| C-C (ring) | ~1.39 - 1.40 |

| C-N (ring) | ~1.33 - 1.34 |

| C-C (amide) | ~1.51 |

| C=O | ~1.24 |

| C-N (amide) | ~1.33 |

| Bond Angles (°) ** | |

| Cl-C-C | ~119 - 121 |

| I-C-C | ~118 - 120 |

| N-C-C (amide) | ~115 - 117 |

| O=C-N (amide) | ~122 - 124 |

| Dihedral Angles (°) ** | |

| C-C-C-N (amide) | ~0 or ~180 (near planar) |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to calculate a variety of molecular properties with high accuracy. For this compound, methods like Hartree-Fock (HF) or more advanced post-HF methods could be employed to complement DFT studies. These calculations would yield valuable information on properties such as dipole moment, polarizability, and vibrational frequencies. The calculated vibrational frequencies, when compared with experimental infrared (IR) and Raman spectra, can help in the definitive assignment of vibrational modes.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) is critical for understanding the electronic behavior and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the p-orbitals of the iodine atom and the pyridine ring. The LUMO is anticipated to be distributed over the pyridine ring and the carbonyl group of the nicotinamide (B372718) moiety, which are the more electron-deficient areas.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In related nicotinamide derivatives, the HOMO-LUMO gap has been shown to be a critical parameter in assessing their chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and contains hypothetical data based on calculations for analogous compounds, as specific computational results for this molecule are not available.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.0 |

| LUMO | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Reactivity Parameters and Chemical Potential Derived from Electronic Structure

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These parameters, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Chemical Potential (μ) : This is related to the escaping tendency of electrons from an equilibrium system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η) : This measures the resistance to change in the electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). This index is useful for predicting the electrophilic character of a molecule.

For this compound, the presence of electronegative chlorine and iodine atoms, along with the electron-withdrawing nicotinamide group, would influence these parameters, likely resulting in a significant electrophilicity index.

Intermolecular Interaction Analysis

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Computational analysis is essential to identify and quantify these interactions, which dictate the crystal packing.

Key intermolecular interactions expected for this compound include:

Hydrogen Bonding : The amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O=C hydrogen bonds would form, leading to the creation of dimers or extended chains, which are common motifs in the crystal structures of amides.

Halogen Bonding : The iodine atom at the 5-position is a potential halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can interact favorably with a Lewis base, such as the nitrogen atom of the pyridine ring or the oxygen atom of the amide group of a neighboring molecule. au.dk Similarly, the chlorine atom, although a weaker halogen bond donor, could also participate in such interactions.

π-π Stacking : The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. au.dk

Theoretical Investigations of Hydrogen Bonding Networks

Theoretical studies, often employing methods like Density Functional Theory (DFT), have been instrumental in understanding the hydrogen bonding capabilities of nicotinamide derivatives. While specific research directly on this compound's hydrogen bonding networks is not extensively detailed in the provided results, broader studies on related structures offer significant insights.

For instance, research on substituted pyridine N-oxides highlights the formation of stable homocomplexed cations stabilized by O···H···O hydrogen bonds in non-aqueous solvents. nih.gov The stability of these hydrogen bonds is quantified by formation constants, and computational methods at the RHF and MP2 levels have been used to determine the energies of formation and Gibbs free energies in a vacuum. nih.gov Such approaches could be applied to this compound to predict the strength and geometry of its potential hydrogen-bonded dimers or larger aggregates.

Furthermore, computational evaluations of pyridinium (B92312) halogen bonding compounds have shown that an adjacent intramolecular hydrogen bond can significantly enhance the strength of a halogen bond. osti.gov In these studies, the molecular electrostatic potential (Vs,max) at the σ-hole of the iodine atom was found to be more positive in amide derivatives compared to their ester counterparts, indicating a stronger potential for halogen bonding. osti.gov This principle is directly relevant to this compound, which possesses both a hydrogen bond donor (the amide N-H) and a halogen bond donor (the iodine atom). Theoretical calculations could quantify the extent to which the intramolecular N-H···N or intermolecular N-H···O hydrogen bonds influence the halogen bonding propensity of the iodine atom in this compound.

Table 1: Theoretical Approaches to Hydrogen Bond Analysis

| Computational Method | Application in Hydrogen Bond Studies | Relevant Findings for Nicotinamide Derivatives |

| Density Functional Theory (DFT) | Optimization of molecular geometries, calculation of interaction energies, and analysis of electronic properties like molecular electrostatic potential. ekb.egnanobioletters.comscirp.orgespublisher.com | Used to study the stability and reactivity of related heterocyclic compounds. scirp.org Can quantify the enhancement of halogen bonding by adjacent hydrogen bonds. osti.gov |

| Møller-Plesset perturbation theory (MP2) | A post-Hartree-Fock method that includes electron correlation, providing more accurate interaction energies. nih.gov | Employed to calculate the formation energies of homocomplexed cations involving hydrogen bonds in pyridine N-oxide derivatives. nih.gov |

| Atoms in Molecules (AIM) Theory | Analyzes the topology of the electron density to identify and characterize chemical bonds, including hydrogen bonds. rsc.org | Provides a framework for distinguishing between different types of intermolecular interactions. rsc.org |

Analysis of Weak Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular forces, including strong hydrogen bonds, halogen bonds, and weaker interactions like van der Waals forces and π-π stacking. dtic.milnih.gov Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying these intermolecular contacts within a crystal lattice. tubitak.gov.trmdpi.commdpi.comnih.goveurjchem.com

Hirshfeld surface analysis generates a three-dimensional surface around a molecule, colored to indicate the nature and proximity of intermolecular contacts. The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions. tubitak.gov.trmdpi.com For example, the percentage contributions of different contacts, such as H···H, C···H, and O···H, can be determined, revealing the dominant forces in the crystal packing. nih.gov

In the context of this compound, a Hirshfeld surface analysis would be invaluable for understanding how the chloro, iodo, and amide functional groups direct the supramolecular assembly. It would allow for the visualization and quantification of:

N-H···O hydrogen bonds: Expected to be a primary interaction, forming dimers or chains.

C-I···N/O halogen bonds: The iodine atom can act as a halogen bond donor, interacting with the nitrogen of the pyridine ring or the oxygen of the amide group.

C-Cl···π interactions: The chlorine atom can interact with the electron-rich π-system of the pyridine ring.

π-π stacking: The aromatic pyridine rings may stack on top of each other.

Studies on related halogenated compounds have demonstrated the utility of this approach. For instance, in the crystal structure of a dichlorinated pyridine derivative, weak C-H···N intermolecular hydrogen bonds were found to connect molecules into dimers. researchgate.net In other systems, a rich network of short intermolecular electrostatic contacts, including S···N, S···O, and S···Cl, were found to dominate the crystal packing. nih.govmdpi.com

Table 2: Key Parameters in Hirshfeld Surface Analysis

| Parameter | Description | Significance for Crystal Packing Analysis |

| d_norm | A normalized contact distance that highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii. nih.gov | Visually identifies the locations of significant intermolecular interactions, such as hydrogen and halogen bonds. |

| d_e and d_i | The distances from a point on the Hirshfeld surface to the nearest nucleus external (d_e) and internal (d_i) to the surface, respectively. mdpi.com | These distances are used to generate the 2D fingerprint plot, which summarizes all intermolecular contacts. |

| Shape Index | Describes the local curvature of the Hirshfeld surface. tubitak.gov.tr | Can reveal complementary hollows and bumps indicative of shape-driven packing and can identify π-π stacking interactions. tubitak.gov.tr |

| Curvedness | A measure of the flatness or sharpness of the surface. tubitak.gov.tr | Flat regions of low curvedness are often associated with planar stacking arrangements. tubitak.gov.tr |

| Fingerprint Plot | A 2D histogram of (d_e, d_i) pairs over the entire Hirshfeld surface. mdpi.com | Provides a quantitative summary of the types of intermolecular contacts and their relative contributions to the overall crystal packing. |

By applying these computational techniques to this compound, researchers can gain a detailed and quantitative understanding of the forces that govern its solid-state structure, which is fundamental to predicting and controlling its physical properties.

Synthetic Utility of 2 Chloro 5 Iodonicotinamide As a Chemical Intermediate

Building Block for Complex Halogenated Pyridine (B92270) Derivatives

The presence of two different halogen atoms on the pyridine ring of 2-chloro-5-iodonicotinamide is a key feature that enables its use as a building block for complex halogenated pyridine derivatives. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 5-position of the pyridine ring, while leaving the chloro group at the 2-position intact for subsequent transformations.

A variety of palladium-catalyzed cross-coupling reactions can be employed to modify the 5-position of this compound. These include, but are not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. For instance, a Suzuki coupling reaction with an aryl or heteroaryl boronic acid would introduce a new carbon-carbon bond at the 5-position, leading to the formation of a 2-chloro-5-aryl(or heteroaryl)nicotinamide. Similarly, a Sonogashira coupling with a terminal alkyne would yield a 2-chloro-5-alkynylnicotinamide.

The resulting 2-chloro-5-substituted nicotinamide (B372718) derivatives are themselves valuable intermediates. The remaining chloro group at the 2-position can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution, allowing for the introduction of a different functional group. This stepwise and selective functionalization strategy provides a powerful tool for the synthesis of highly substituted and complex pyridine derivatives with well-defined substitution patterns.

Below is a table summarizing potential cross-coupling reactions at the 5-position of this compound:

| Cross-Coupling Reaction | Coupling Partner | Resulting Derivative |

| Suzuki Coupling | R-B(OH)₂ | 2-Chloro-5-R-nicotinamide (R = aryl, heteroaryl, alkyl) |

| Sonogashira Coupling | R-C≡CH | 2-Chloro-5-(R-C≡C)-nicotinamide |

| Heck Coupling | Alkene | 2-Chloro-5-(alkenyl)-nicotinamide |

| Buchwald-Hartwig Amination | R₂NH | 2-Chloro-5-(R₂N)-nicotinamide |

| Stille Coupling | R-Sn(Alkyl)₃ | 2-Chloro-5-R-nicotinamide (R = aryl, vinyl) |

| Negishi Coupling | R-Zn-X | 2-Chloro-5-R-nicotinamide (R = alkyl, aryl, vinyl) |

Precursor in Heterocyclic Scaffold Construction

Beyond its utility in creating substituted pyridines, this compound can serve as a precursor for the construction of more complex fused heterocyclic scaffolds. The functional groups present on the molecule can participate in various cyclization reactions to build new rings onto the existing pyridine core.

For example, the carboxamide group can be involved in condensation or cyclization reactions with adjacent functionalities. If a suitable functional group is introduced at the 5-position via a cross-coupling reaction, subsequent intramolecular reactions can lead to the formation of fused ring systems. For instance, a Sonogashira coupling to introduce an alkyne with a terminal hydroxyl group could be followed by an intramolecular cyclization to form a furo[3,2-c]pyridin-4-one derivative.

Furthermore, the nitrogen atom of the pyridine ring can participate in cyclization reactions. Under appropriate conditions, reactions that involve both a substituent at the 2-position and the ring nitrogen can lead to the formation of bicyclic systems. The strategic manipulation of the chloro, iodo, and carboxamide groups allows for a variety of cyclization strategies to be envisioned, making this compound a valuable starting material for the synthesis of novel heterocyclic compounds with potential biological activity.

The following table illustrates hypothetical cyclization strategies starting from derivatives of this compound:

| Initial Derivative (from this compound) | Cyclization Strategy | Resulting Heterocyclic Scaffold |

| 2-Chloro-5-(2-hydroxyphenyl)nicotinamide | Intramolecular O-arylation | Dibenzofuran-like scaffold |

| 2-Amino-5-iodonicotinamide | Intramolecular Buchwald-Hartwig amination | Pyrido[x,y-z]imidazole derivative |

| 2-Chloro-5-(2-aminophenyl)nicotinamide | Intramolecular amidation | Fused benzodiazepine-like scaffold |

| 2-Hydrazinyl-5-iodonicotinamide | Condensation with a dicarbonyl compound | Fused pyridotriazine scaffold |

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening and drug discovery. This compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy utilizing this intermediate would involve a branching reaction pathway where different building blocks are systematically introduced at the various reactive sites.

A typical DOS approach could start with the selective functionalization of the iodo group at the 5-position using a library of diverse building blocks via parallel Suzuki or Sonogashira couplings. This would generate a first generation of diverse molecules. Each of these products could then be subjected to a second diversification step at the 2-position by substituting the chloro group with another set of building blocks. Further diversity could be introduced by modifying the carboxamide group, for example, by hydrolysis to the carboxylic acid followed by amide coupling with a library of amines, or by reduction to the amine.

The combination of these diversification steps allows for the rapid generation of a large library of compounds with significant structural variation around a central pyridine core. This approach enables the exploration of a broad chemical space to identify molecules with desired biological activities. The systematic and combinatorial nature of this strategy is well-suited for automated synthesis platforms, further enhancing its utility in modern drug discovery efforts.

A potential diversity-oriented synthesis workflow is outlined below:

| Step | Reaction | Building Block Library |

| 1 | Suzuki Coupling at C5-Iodo | Library of boronic acids |

| 2 | Buchwald-Hartwig Amination at C2-Chloro | Library of primary and secondary amines |

| 3 | Amide coupling of the carboxamide | Library of diverse amines (after hydrolysis to acid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.